1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene
Overview
Description
1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is a complex organic compound with a unique structure that includes multiple ether linkages and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Etherification: The initial step involves the etherification of 2,4-dimethylphenol with ethylene oxide to form 2-(2,4-dimethylphenoxy)ethanol.
Further Etherification: The intermediate is then subjected to further etherification with another equivalent of ethylene oxide to form 2-[2-(2,4-dimethylphenoxy)ethoxy]ethanol.
Final Etherification and Methoxylation: The final step involves the etherification of the intermediate with 2-methoxy-4-prop-2-enylbenzene under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the ether linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
- 1-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene
Uniqueness
1-[2-[2-(2,4-Dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene is unique due to its specific structural features, including multiple ether linkages and a methoxy group, which confer distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
1-[2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy]-2-methoxy-4-prop-2-enylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-5-6-19-8-10-21(22(16-19)23-4)26-14-12-24-11-13-25-20-9-7-17(2)15-18(20)3/h5,7-10,15-16H,1,6,11-14H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYRMFSMZIESOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=C(C=C(C=C2)CC=C)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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